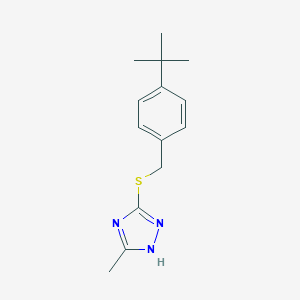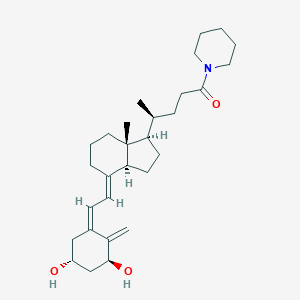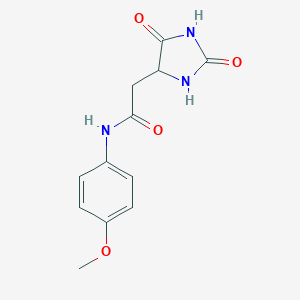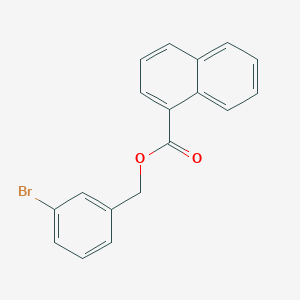![molecular formula C16H25N3O4S B241687 (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate](/img/structure/B241687.png)
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is a chemical compound that has been extensively studied in scientific research. It is commonly used as a reagent in organic chemistry and has shown promise in various biochemical and physiological applications.
Mécanisme D'action
The mechanism of action of (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been found to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate in lab experiments is its high selectivity for certain cells and tissues. This makes it an ideal candidate for targeted drug delivery systems. However, one limitation is that it can be difficult to synthesize and purify, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for research on (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate. One area of interest is its potential as a treatment for inflammatory bowel disease. It may also have applications in the treatment of cancer and other inflammatory conditions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
In conclusion, this compound is a promising compound that has shown potential in various scientific research applications. Its high selectivity and potential therapeutic benefits make it an interesting area of study for future research.
Méthodes De Synthèse
The synthesis of (5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate involves the reaction of 2-(3,5-dioxo-2H-1,2,4-triazin-6-ylsulfanyl)propanoic acid with 5-methyl-2-propan-2-ylcyclohexanol in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate has been used in various scientific research applications. It has been studied as a potential drug delivery system due to its ability to selectively target certain cells and tissues. It has also been investigated for its anti-inflammatory and anti-cancer properties.
Propriétés
Formule moléculaire |
C16H25N3O4S |
|---|---|
Poids moléculaire |
355.5 g/mol |
Nom IUPAC |
(5-methyl-2-propan-2-ylcyclohexyl) 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C16H25N3O4S/c1-8(2)11-6-5-9(3)7-12(11)23-15(21)10(4)24-14-13(20)17-16(22)19-18-14/h8-12H,5-7H2,1-4H3,(H2,17,19,20,22) |
Clé InChI |
UXEDYYWVDVLBNH-UHFFFAOYSA-N |
SMILES |
CC1CCC(C(C1)OC(=O)C(C)SC2=NNC(=O)NC2=O)C(C)C |
SMILES canonique |
CC1CCC(C(C1)OC(=O)C(C)SC2=NNC(=O)NC2=O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


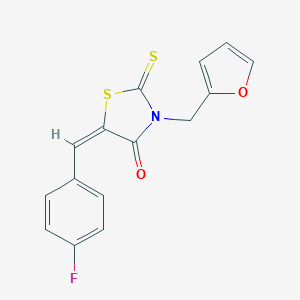
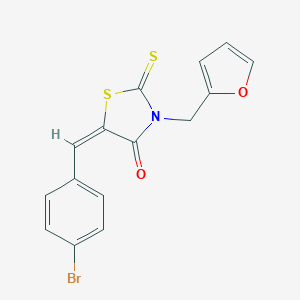
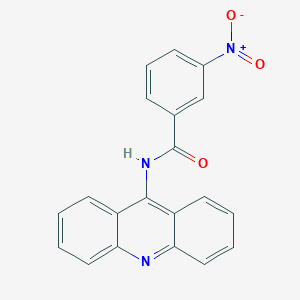
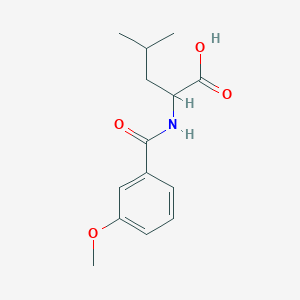
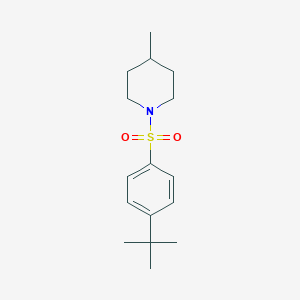
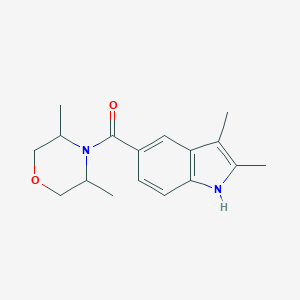
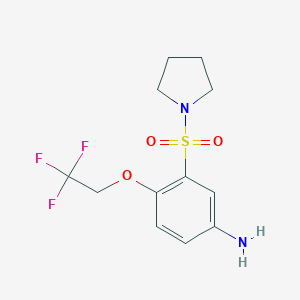
![N'-[2-(1,1-dioxidotetrahydro-3-thienyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B241627.png)
![2-(4-chlorophenoxy)-N'-[(1,1-dioxidotetrahydro-3-thienyl)acetyl]propanohydrazide](/img/structure/B241628.png)
![2-[(7-butyl-1,3-dimethyl-2,6-dioxo-9H-purin-7-ium-8-yl)sulfanyl]acetate](/img/structure/B241629.png)
